molecular formula C18H25NO5 B3099568 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-ethyl-phenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354485-37-2

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-ethyl-phenoxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B3099568
CAS No.: 1354485-37-2
M. Wt: 335.4 g/mol
InChI Key: NAMHWOFFSGHOLJ-GJZGRUSLSA-N
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-ethyl-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C18H25NO5 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Chemical Reactions

  • The compound has been used in the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, which are useful for the syntheses of edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
  • It's also involved in asymmetric hydrogenations of (Z)-2-Acetamidoacrylic Acid Derivatives with Rhodium Complex (Takahashi & Achiwa, 1989).

Chemical Synthesis and Mechanism Studies

  • The compound is part of research exploring divergent and solvent-dependent reactions of similar chemical structures, offering insights into chemical synthesis mechanisms (Rossi et al., 2007).
  • Research on asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives has also incorporated this compound (Xue et al., 2002).

Novel Synthesis Techniques

  • Studies have used this compound in the development of novel tert-butoxycarbonylation reagents, demonstrating new synthesis pathways for acidic proton-containing substrates (Saito, Ouchi, & Takahata, 2006).
  • It has been part of research on improved selectivity in the removal of tert-butyloxycarbonyl groups, which is vital in peptide synthesis (Bodanszky & Bodanszky, 2009).

Biological Activity and Medicinal Chemistry

  • The compound has been used in synthesizing molecules with antihypertensive activity, highlighting its potential in drug discovery (Kato et al., 1985).
  • It has been a part of studies on spin interaction in zinc complexes, contributing to understanding of molecular interactions in bioinorganic chemistry (Orio et al., 2010).

Catalysis and Organic Synthesis

  • Research has also involved its application in dirhodium-catalyzed phenol and aniline oxidations, expanding the scope of organic synthesis (Ratnikov et al., 2011).
  • The compound has been used in the synthesis of 2-pyridylethylphosphinates, which are important in the study of organophosphorus chemistry (Prishchenko et al., 2008).

Asymmetric Synthesis and Stereoselective Reactions

  • It has played a role in platinum-catalyzed asymmetric hydroformylations, showcasing its application in stereochemical control in organic reactions (Stille et al., 1991).
  • The compound has been instrumental in the synthesis and structural analysis of influenza neuraminidase inhibitors, indicating its relevance in antiviral drug development (Wang et al., 2001).

Properties

IUPAC Name

(2S,4S)-4-(3-ethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-5-12-7-6-8-13(9-12)23-14-10-15(16(20)21)19(11-14)17(22)24-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMHWOFFSGHOLJ-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-ethyl-phenoxy)-2-pyrrolidinecarboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.